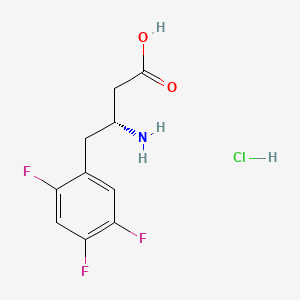

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

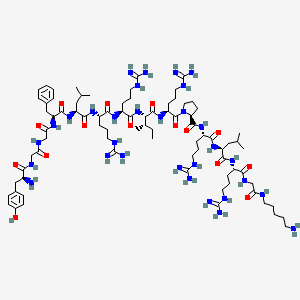

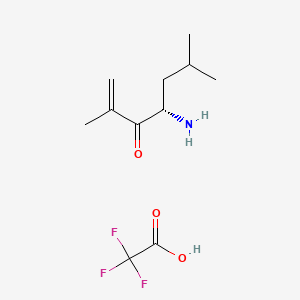

“®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” is a chemical compound. It is a key intermediate in the synthesis of Sitagliptin phosphate . Sitagliptin phosphate is an oral antihyperglycemic (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class .

Synthesis Analysis

The synthesis of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” involves several steps. An alternate formal synthesis of Sitagliptin phosphate is disclosed from 2,4,5-trifluorobenzadehyde in 8 linear steps with an overall yield of 31% . The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .

Molecular Structure Analysis

The molecular formula of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” is C15 H18 F3 N O4 . The molecular weight is 333.30 .

Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” include an asymmetric hydrogenation and a stereoselective Hofmann rearrangement .

Aplicaciones Científicas De Investigación

Solubility and Thermodynamics : The solubility of Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents was studied, showing increased solubility with rising temperature. This study provides valuable data for the compound's applications in different solvents, essential for its use in chemical syntheses (Fan et al., 2016).

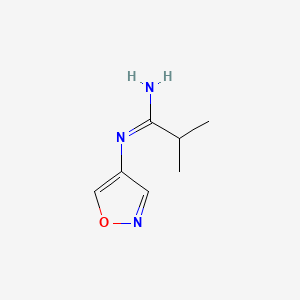

Synthesis of Sitagliptin : Novel methods for synthesizing enantiomers of 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a key building block for sitagliptin (a diabetes drug) and its derivatives, were developed (Fıstıkçı et al., 2012).

Use in Crystal Engineering : The compound's derivative, baclofen, was used to study multicomponent crystals with various acids. This research aids in understanding the compound's role in crystal engineering and pharmaceutical formulation (Báthori & Kilinkissa, 2015).

Enzymatic Synthesis for Drug Intermediates : A study on enzymatic synthesis of sitagliptin intermediates using aminotransferase demonstrates the compound's importance in biocatalytic processes for pharmaceutical applications (Hou et al., 2016).

Efficient Synthesis : Efficient synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine was reported, indicating the compound's utility in organic synthesis and drug manufacturing (Pan et al., 2015).

Asymmetric Hydrogenation : The compound was synthesized using asymmetric hydrogenation, showing its potential in creating chirally pure pharmaceutical intermediates (Kubryk & Hansen, 2006).

Synthesis of γ-Aminobutyric Acid Derivatives : This research explored the synthesis of 3,4-disubstituted aminobutyric acids, showcasing the compound's relevance in developing pharmacologically active substances (Vasil'eva et al., 2016).

Development of New DPP-4 Inhibitors : Compounds containing (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid were designed and found to be potent inhibitors of DPP-4, important for diabetes drug development (Maslov et al., 2022).

Propiedades

IUPAC Name |

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZEWNJQKHBTG-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661609 |

Source

|

| Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | |

CAS RN |

1204818-19-8 |

Source

|

| Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)

![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)

![1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride](/img/structure/B570312.png)